Reversible helical chirality of perylene bisimide aggregates: amino acid-directed chiral transfer and chiral inversion†

Soft Matter Pub Date: 2017-04-05 DOI: 10.1039/C7SM00414A

Abstract

Through the formation of dynamic covalent bonds, we succeeded, for the first time, in achieving a reversible chiral transfer from amino acids to perylene bisimide aggregates in aqueous solutions. Two opposite helical aggregations are induced with L-phenylalanine and L-tyrosine, respectively. It is possible that the change in configurations of phenyl groups in amino acids leads to the chiral inversion of BAPBI arrangements.

Graphical abstract: Reversible helical chirality of perylene bisimide aggregates: amino acid-directed chiral transfer and chiral inversion
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